molecular formula C15H17N3O2S B2457454 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-16-5

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2457454
CAS No.: 477858-16-5
M. Wt: 303.38
InChI Key: BMFTYKJCWDFBBX-WOJGMQOQSA-N
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Description

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-4-16-15(19)20-18-11(3)13-10(2)17-14(21-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,16,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFTYKJCWDFBBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ON=C(C)C1=C(N=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)O/N=C(\C)/C1=C(N=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethanimidoyl and ethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes substitution reactions, particularly at positions adjacent to sulfur and nitrogen atoms. Key reactions include:

  • Halogenation : Bromination or chlorination at the 4-methyl group via radical or electrophilic mechanisms, similar to α-bromocarbonyl intermediates observed in thiazole synthesis .

  • Amination : Reaction with primary/secondary amines under acidic or basic conditions to form substituted aminothiazoles .

Example Reaction:

Thiazole+R-NH2HCl/EtOHR-NH-Thiazole derivative+H2O\text{Thiazole} + \text{R-NH}_2 \xrightarrow{\text{HCl/EtOH}} \text{R-NH-Thiazole derivative} + \text{H}_2\text{O}

Hydrolysis of the Ethanimidoyl Ester

The ethanimidoyl ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields carboxylic acid derivatives, which can further participate in condensation or cyclization reactions .

  • Basic Hydrolysis : Forms carboxylate salts, useful for further functionalization (e.g., amide coupling) .

Example Reaction:

5-(Ethanimidoyl ester)NaOH/H2O5-Carboxylic acid+EtNHCO2H\text{5-(Ethanimidoyl ester)} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{5-Carboxylic acid} + \text{EtNHCO}_2\text{H}

Cyclization Reactions

The ethanimidoyl group facilitates cyclization with nucleophiles to form fused heterocycles:

  • With Hydrazines : Forms triazole or pyrazole rings via intramolecular cyclocondensation .

  • With Thioureas : Produces thiadiazoles or thiazolidinones under mild conditions .

Example Reaction with Thiourea:

Thiazole+ThioureaEtOH/TEAThiadiazole derivative+H2S\text{Thiazole} + \text{Thiourea} \xrightarrow{\text{EtOH/TEA}} \text{Thiadiazole derivative} + \text{H}_2\text{S}

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H2_2) reduces the imine group to an amine, altering electronic properties .

Oxidation Reaction:

ThiazoleH2O2/AcOHThiazole sulfoxide\text{Thiazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Thiazole sulfoxide}

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl/alkyl group introduction at the phenyl ring:

  • Suzuki Coupling : Boronic acids react with the phenyl group to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Introduces amines at specific positions for enhanced bioactivity .

Functionalization of the Ethylamino Group

The ethylamino moiety undergoes:

  • Acylation : Reaction with acyl chlorides to form urea or carbamate derivatives .

  • Alkylation : Quaternization with alkyl halides to yield cationic amphiphiles, useful in antimicrobial applications .

Acylation Example:

EtNHCO2R+R’COClBaseR’CONEtCO2R+HCl\text{EtNHCO}_2\text{R} + \text{R'COCl} \xrightarrow{\text{Base}} \text{R'CONEtCO}_2\text{R} + \text{HCl}

Mechanistic Insights

  • Thiazole Reactivity : The electron-withdrawing nature of the thiazole ring directs electrophilic attacks to the 4-methyl and phenyl-substituted positions .

  • Ethanimidoyl Dynamics : The imine group participates in tautomerism, influencing reaction outcomes (e.g., cyclization vs. substitution) .

  • Steric Effects : Bulky substituents on the phenyl ring hinder reactions at the thiazole 2-position, favoring modifications at the ethanimidoyl chain .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceutical development. Thiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that compounds similar to 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole exhibit significant activity against various cancer cell lines and pathogens.

Case Studies:

  • Anticancer Activity : A study demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Research has shown that thiazole-based compounds can effectively combat bacterial infections, making them potential candidates for new antibiotic therapies.

Agricultural Chemistry

In agricultural chemistry, compounds like 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole are being investigated for their potential as agrochemicals. These compounds may serve as fungicides or herbicides due to their ability to disrupt biological processes in pests and pathogens.

Case Studies:

  • Fungicidal Activity : Laboratory tests have indicated that thiazole derivatives can inhibit fungal growth in crops, suggesting their utility in protecting plants from diseases.
  • Herbicidal Properties : Some studies have explored the herbicidal potential of thiazoles, noting their effectiveness in controlling weed growth without harming crop plants.

Material Science

The unique properties of thiazoles make them suitable for applications in material science, particularly in the development of polymers and coatings with enhanced durability and chemical resistance.

Case Studies:

  • Polymer Development : Research has focused on incorporating thiazole derivatives into polymer matrices to improve mechanical properties and thermal stability.
  • Coatings : Thiazole-based compounds have been evaluated for use in protective coatings that require resistance to environmental degradation.

Mechanism of Action

The mechanism by which 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and modulating biological pathways. This interaction can lead to various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-1,3-thiazole: Lacks the ethanimidoyl and ethylamino groups, resulting in different chemical properties and applications.

    5-Acetyl-1,3,4-thiadiazole: Contains a different heterocyclic ring structure, leading to distinct biological activities.

Uniqueness

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to its specific functional groups, which confer unique reactivity and potential applications. Its combination of the thiazole ring with ethanimidoyl and ethylamino groups makes it a versatile compound in various research fields.

Biological Activity

5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a compound with potential therapeutic applications due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and findings from various studies.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 477858-16-5
  • Density : 1.22 g/cm³

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including the compound . The mechanism often involves the inhibition of bacterial growth and disruption of cell wall synthesis.

Microorganism Activity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

In vitro tests indicate that 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole shows promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Anticancer Activity

The anticancer potential of thiazole derivatives has garnered attention in recent years. The compound has been tested against various cancer cell lines, showing cytotoxic effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
HepG2 (liver cancer)18

Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The structure-activity relationship suggests that modifications to the thiazole ring enhance cytotoxicity.

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways.

Enzyme Inhibition Type
Alkaline phosphataseCompetitive inhibition
Carbonic anhydraseNon-competitive inhibition

Research indicates that the compound acts as a potent inhibitor of these enzymes, which may contribute to its overall therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole exhibited a higher antimicrobial activity compared to standard antibiotics like ampicillin. The study utilized disk diffusion methods to assess the efficacy against a range of pathogens, confirming its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines using MTT assays to determine cell viability. Results indicated significant cytotoxicity at micromolar concentrations, with a notable mechanism involving apoptosis induction verified through flow cytometry analysis .

Q & A

Q. What are the key synthetic routes for preparing 5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole?

The synthesis typically involves multi-step condensation reactions. For example, thiazole core formation can be achieved via cyclization of thiourea derivatives with α-haloketones, followed by functionalization of the ethanimidoyl group. A critical step is introducing the ethylamino carbonyloxy moiety through nucleophilic substitution or carbamate coupling. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., potassium carbonate) are essential to minimize side reactions. Purification often employs recrystallization from ethanol or DMF, as demonstrated in analogous thiazole syntheses .

Q. How is the structural integrity and purity of this compound validated in academic research?

Characterization relies on spectroscopic and analytical methods:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, with DMSO-d₆ as a common solvent .
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and thiazole rings .
  • Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns .
  • Elemental analysis to verify calculated vs. experimental C, H, N, S content, ensuring purity ≥95% .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when side products dominate?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for carbamate formation .
  • Catalyst use : Bleaching Earth Clay (pH 12.5) in PEG-400 improves heterocyclic coupling efficiency .
  • Temperature control : Maintaining 70–80°C prevents premature decomposition of intermediates .
  • Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely quenching .

Q. What computational approaches are employed to predict the bioactivity or binding interactions of this thiazole derivative?

Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets. For example:

  • Docking poses (e.g., π-π stacking with aromatic residues) reveal binding modes analogous to thiazole-containing inhibitors .
  • Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address discrepancies in spectroscopic data across synthesis batches?

Contradictions in NMR or IR spectra may arise from:

  • Solvent impurities : Use deuterated solvents with high purity (≥99.9%) .
  • Tautomeric equilibria : Perform variable-temperature NMR to resolve dynamic exchange phenomena .
  • Crystallographic validation : Single-crystal X-ray diffraction (if available) provides definitive structural confirmation, though this requires high-quality crystals .

Methodological Considerations

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

  • High-performance liquid chromatography (HPLC) : Monitors degradation products over time .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to decomposition thresholds (e.g., >200°C for thiazoles) .
  • pH-dependent solubility studies : Use phosphate buffers (pH 2–12) to identify optimal storage conditions .

Q. How can regioselectivity challenges during functionalization of the thiazole ring be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) during carbamate formation .
  • Directed ortho-metalation : Organometallic reagents (e.g., LDA) enable selective substitution at the 5-position .

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